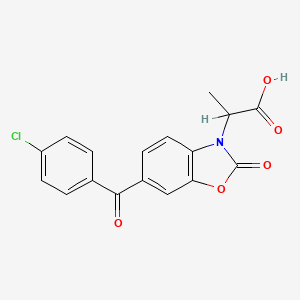
6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxazoline ring, a p-chlorobenzoyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the acylation of benzyl alcohol with p-chlorobenzoyl chloride in the presence of a catalyst such as metallic samarium under neutral conditions . The reaction is carried out in anhydrous acetonitrile at elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzoxazoline ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include substituted benzoxazolines, alcohol derivatives, and carboxylic acids. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Chlorobenzoic acid: Shares the p-chlorobenzoyl group but lacks the benzoxazoline ring.
Indomethacin: Contains a similar p-chlorobenzoyl group and is known for its anti-inflammatory properties.
Benzoxazoline derivatives: Compounds with similar benzoxazoline rings but different substituents.
Uniqueness
6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
76752-12-0 |
|---|---|
Formule moléculaire |
C17H12ClNO5 |
Poids moléculaire |
345.7 g/mol |
Nom IUPAC |
2-[6-(4-chlorobenzoyl)-2-oxo-1,3-benzoxazol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H12ClNO5/c1-9(16(21)22)19-13-7-4-11(8-14(13)24-17(19)23)15(20)10-2-5-12(18)6-3-10/h2-9H,1H3,(H,21,22) |
Clé InChI |
WAWLEHVRZVLJFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


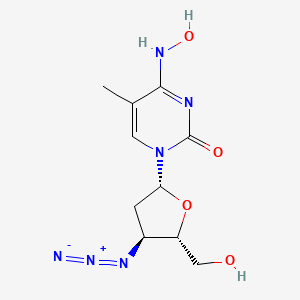
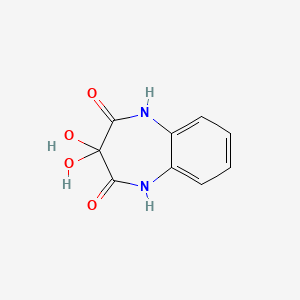
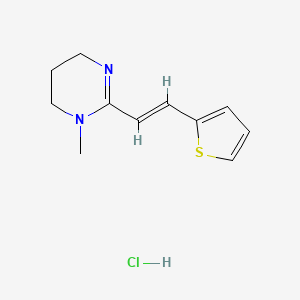
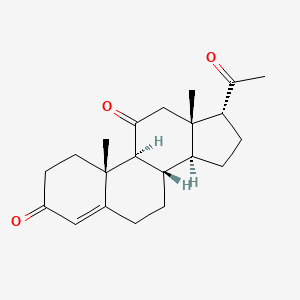
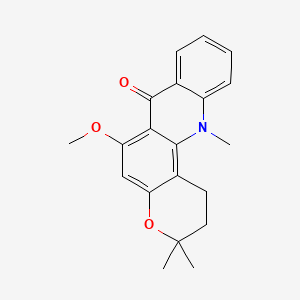
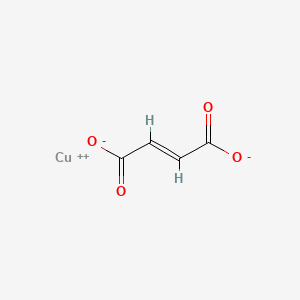
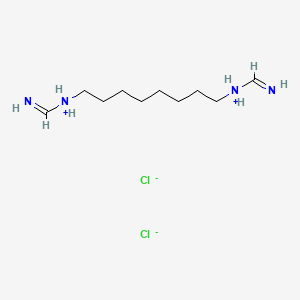
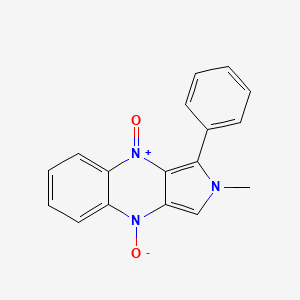
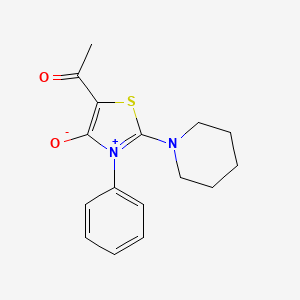
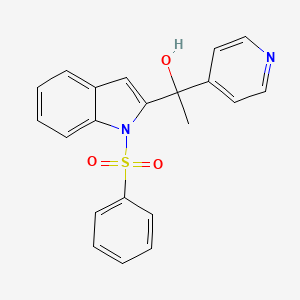
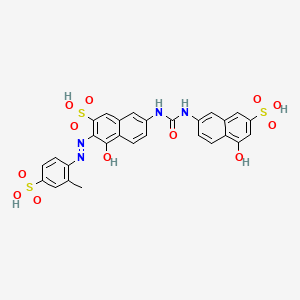


![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)
